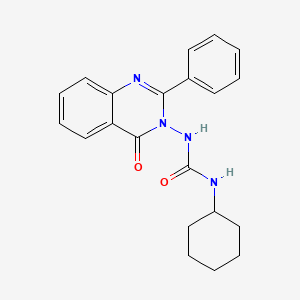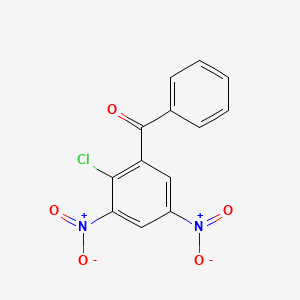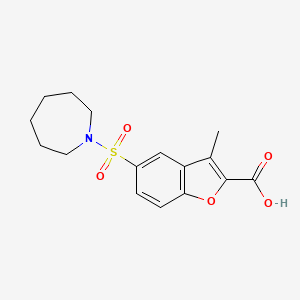![molecular formula C25H24ClNO2 B11186614 4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11186614.png)
4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or sulfuryl chloride.
Attachment of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furyl acyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the coupling of the chlorophenyl and furyl-substituted tetrahydroquinoline intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acrylate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furanones and quinoline derivatives.
Reduction: Alcohols and tetrahydroquinoline derivatives.
Substitution: Amino-substituted and thio-substituted derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: The compound can modulate signaling pathways such as apoptosis, cell proliferation, and inflammation, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-morpholine
- **(2E)-3-[5-(4-Chlorophenyl)-2-furyl]acryloyl chloride
- **N-(4-Chlorophenyl)-3-oxo-butanamide
Uniqueness
4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroquinoline core provides a rigid scaffold, while the chlorophenyl and furyl groups offer sites for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C25H24ClNO2 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClNO2/c1-24(2)17-25(3,18-10-12-19(26)13-11-18)21-8-4-5-9-22(21)27(24)23(28)15-14-20-7-6-16-29-20/h4-16H,17H2,1-3H3/b15-14+ |
InChI Key |
JPJPHRSQMHWGHC-CCEZHUSRSA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=CO3)(C)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=CO3)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(cyclopentylamino)methylidene]-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11186536.png)
![3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11186544.png)
![1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide](/img/structure/B11186546.png)
![1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186547.png)

![N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11186569.png)
![3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11186573.png)
amine](/img/structure/B11186576.png)
![3-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11186579.png)

![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11186593.png)

![N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11186611.png)
![2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B11186613.png)
